Oleyl oleate (CAS 3687-45-4) is a monounsaturated, long-chain (C36H68O2) wax ester synthesized via the esterification of oleic acid and oleyl alcohol. In industrial and cosmetic procurement, it serves as a high-purity, biomimetic lipid and a precise synthetic analog to natural jojoba oil [1]. Unlike standard triglycerides, its unique ester linkage and dual cis-9 unsaturations provide a highly stable, low-viscosity (approximately 30.3 mm²/s) liquid profile at room temperature . This makes it a critical raw material for formulators requiring excellent spreadability, pigment dispersion, and non-greasy emolliency without the heavy skin feel of traditional vegetable oils or the volatility of short-chain synthetic esters.
Substituting oleyl oleate with natural wax esters (like jojoba oil) or saturated synthetic esters (like cetyl palmitate) introduces significant manufacturing and quality control risks. Natural jojoba oil suffers from crop-dependent variability in its carbon-chain distribution (typically C36 to C46), leading to inconsistent batch-to-batch refractive indices, viscosities, and emulsion stabilities [1]. Conversely, substituting with saturated in-class esters like cetyl palmitate drastically alters the thermal profile; saturated esters are solid at room temperature and require energy-intensive heating phases (above 50°C) to incorporate into formulations [2]. Oleyl oleate’s dual unsaturation ensures it remains liquid, enabling cold-process manufacturing while delivering a precise, reproducible molecular structure.
The presence of cis-9 double bonds on both the fatty acid and fatty alcohol chains of oleyl oleate drastically disrupts crystal packing compared to saturated analogs. While saturated C32–C36 wax esters like cetyl palmitate or stearyl stearate exhibit melting points between 50°C and 60°C, oleyl oleate maintains a melting point well below room temperature (reported between -7.1°C and 15°C) . This thermal depression allows it to be processed as a liquid without the high-heat melting phases required for saturated waxes [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | Oleyl Oleate: <15°C (Liquid at room temperature) |
| Comparator Or Baseline | Cetyl Palmitate / Stearyl Stearate: >50°C (Solid at room temperature) |
| Quantified Difference | >35°C reduction in melting point. |
| Conditions | Standard atmospheric pressure, thermal phase analysis. |
Eliminates the need for energy-intensive heating during emulsion manufacturing, enabling cost-effective cold-process formulation.
Natural liquid waxes, such as jojoba oil, are complex mixtures of various long-chain esters (predominantly C38 to C44) whose exact ratios fluctuate based on agricultural and climatic conditions. In contrast, synthesized oleyl oleate provides a defined C36H68O2 molecular structure with commercial purities routinely exceeding 95% to 99.0%[1]. This single-molecule dominance yields a highly consistent refractive index (1.4618 at 25°C) and predictable rheological behavior across different production batches .
| Evidence Dimension | Compositional Purity and Consistency |
| Target Compound Data | Oleyl Oleate: ≥95-99% single C36 ester species. |
| Comparator Or Baseline | Jojoba Oil: Variable mixture of C38-C46 esters. |
| Quantified Difference | Transition from a multi-component natural mixture to a >95% pure single-molecule specification. |
| Conditions | Commercial procurement specifications and GC/HPLC purity analysis. |
Guarantees strict batch-to-batch consistency for pharmaceutical topicals and high-end cosmetics, reducing quality control failures and formulation adjustments.
Oleyl oleate exhibits a low kinematic viscosity of approximately 30.3 mm²/s at 30°C, which is significantly lower than standard triglyceride oils (e.g., castor oil, which exceeds 200 mm²/s) . This low-viscosity profile, combined with its high molecular weight (532.9 g/mol), provides an optimal balance: it delivers the rapid spreadability and non-greasy slip characteristic of volatile silicones or short-chain esters (like isopropyl myristate), but with superior substantivity and without the risk of high volatility or comedogenicity [1].
| Evidence Dimension | Kinematic Viscosity |
| Target Compound Data | Oleyl Oleate: ~30.3 mm²/s (at 30°C) |
| Comparator Or Baseline | Standard Vegetable Triglycerides: >200 mm²/s |
| Quantified Difference | ~85% reduction in viscosity compared to heavy triglycerides. |
| Conditions | Standard rheological testing at 30°C. |
Provides formulators with a highly spreadable, non-tacky emollient that acts as an excellent pigment dispersant for sunscreens and color cosmetics.
Due to its low melting point (<15°C), oleyl oleate is an ideal lipid phase component for cold-process manufacturing of lotions and creams. It eliminates the heating and cooling cycles required by saturated waxes like cetyl palmitate, significantly reducing energy consumption and batch processing times[1].
Its low viscosity (~30.3 mm²/s) and excellent wetting properties make it a superior carrier fluid for dispersing inorganic pigments, such as zinc oxide or titanium dioxide, in sunscreens and foundations. It prevents pigment agglomeration while imparting a smooth, non-greasy skin feel[2].
As a >95% pure synthetic analog to human sebum components and jojoba oil, oleyl oleate is utilized in dermatological and pharmaceutical topicals where strict batch-to-batch reproducibility is mandatory. Its defined C36 structure ensures consistent penetration and barrier-repair properties without the crop variability of natural oils [3].
Irritant